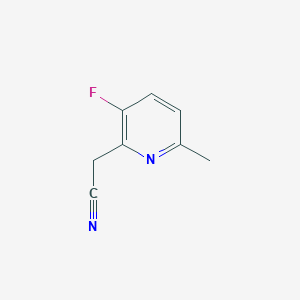

2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile

Description

2-(3-Fluoro-6-methylpyridin-2-yl)acetonitrile is a pyridine-based nitrile derivative featuring a fluorine substituent at the 3-position and a methyl group at the 6-position of the pyridine ring. Its molecular formula is C₉H₇FN₂, with a molecular weight of 162.17 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and reactivity. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, and materials science due to the pyridine ring’s stability and functional versatility.

Properties

IUPAC Name |

2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-6-2-3-7(9)8(11-6)4-5-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAACTLFPUVZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696838 | |

| Record name | (3-Fluoro-6-methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000550-26-4 | |

| Record name | (3-Fluoro-6-methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of 3-methylpyridine, followed by a nucleophilic substitution reaction to introduce the nitrile group . The reaction conditions often require the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and solvents like dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile may involve large-scale fluorination and nitrile introduction processes. These methods are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Applications :

- Intermediate for Heterocyclic Compounds : Used in the synthesis of novel heterocycles that may possess unique properties.

- Reagent in Organic Reactions : Acts as a nucleophile or electrophile in diverse organic transformations.

Biology

The compound is under investigation for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity Overview :

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.

- Anticancer Potential : Research indicates potential cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action.

Medicine

There is ongoing research into the therapeutic applications of 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile, particularly as a candidate for drug development.

Potential Therapeutic Uses :

- Drug Development : Explored as a precursor for pharmaceuticals targeting specific receptors or enzymes involved in disease processes.

- Pharmacokinetics Studies : Investigated for its absorption, distribution, metabolism, and excretion (ADME) profiles to assess suitability as a drug candidate.

Industry

In industrial applications, this compound is being evaluated for its role in the production of specialty chemicals and materials.

Industrial Applications :

- Material Science : Potential use in developing advanced materials with specific functionalities.

- Chemical Manufacturing : Acts as an intermediate in the synthesis of various industrial chemicals.

Antimicrobial Evaluation

A study evaluated various pyridine derivatives for their antimicrobial properties against clinical isolates. Results indicated that compounds similar to 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile exhibited significant activity against resistant bacterial strains.

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mitochondrial pathways. Comparative studies showed that it has an IC₅₀ value comparable to established chemotherapeutics against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile with structurally related acetonitrile derivatives:

Key Observations :

- Substituent Position and Electronic Effects: The target compound’s 3-fluoro group introduces significant electron withdrawal, polarizing the pyridine ring.

- Steric and Electronic Balance : The methyl group at the 6-position in the target compound provides steric bulk but also donates electrons via hyperconjugation, partially countering the fluorine’s inductive effect. This balance is absent in the chlorinated analog (), where chlorine’s larger size may increase steric hindrance.

- Bicyclic vs. Monocyclic Systems: The pyridazine-based compound () incorporates a second nitrogen atom, enhancing polarity and hydrogen-bonding capacity compared to the monocyclic pyridine derivatives.

Electronic Properties and Reactivity

Quantum chemical studies on related compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) reveal that substituents significantly modulate HOMO-LUMO gaps and charge distribution . For instance:

- Fluorine’s Impact : The 3-fluoro group in the target compound likely lowers the LUMO energy, enhancing electrophilicity at the nitrile group. This contrasts with chlorine’s stronger electron withdrawal in , which may further stabilize the LUMO but reduce solubility.

- HOMO Localization: In planar pyridine systems, HOMO orbitals localize on the nitrogen atom and adjacent carbons. Non-planar distortions (observed in for similar compounds) could reduce conjugation, affecting reactivity in cross-coupling reactions.

Q & A

Q. What are the common synthetic routes for 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthetic routes often involve functionalization of pyridine precursors. For example, nitration and subsequent acetonitrile group introduction require controlled temperatures (e.g., 0–60°C) and catalysts like sulfuric acid. Optimization can be achieved via Design of Experiments (DoE) to assess variables (temperature, catalyst concentration, reaction time) and reduce trial-and-error approaches . Automated systems and continuous flow reactors improve scalability and consistency, as seen in nitration protocols for structurally similar compounds .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the fluorine and methyl substituents on the pyridine ring (e.g., and NMR chemical shifts). Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity. Structural features like the electron-withdrawing fluoro group influence splitting patterns in NMR spectra, necessitating comparative analysis with reference data .

Q. What safety precautions are recommended when handling 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity. Nitrile compounds often require storage at 2–8°C to prevent decomposition. In case of exposure, rinse with water and seek medical evaluation. Protocols for analogous compounds emphasize avoiding inhalation and direct skin contact .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile synthesis?

- Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and intermediates, narrowing optimal conditions. For example, ICReDD’s workflow integrates computational predictions (activation energies, regioselectivity) with experimental validation, reducing development time by 30–50% . Software like Gaussian or ORCA can model substituent effects on reaction kinetics .

Q. How can researchers address discrepancies in reaction yields during scale-up from laboratory to pilot-scale synthesis?

- Methodological Answer : Heterogeneous mixing and heat transfer in batch reactors often reduce yields at larger scales. Transitioning to continuous flow reactors improves temperature control and residence time distribution. Statistical process control (SPC) monitors critical parameters (e.g., pH, pressure), while in-line analytics (FTIR, PAT tools) enable real-time adjustments .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

- Methodological Answer : Discrepancies may arise from unaccounted solvent effects or side reactions. Validate computational models using sensitivity analysis (e.g., varying dielectric constants in solvation models). Iterative feedback loops, where experimental results refine computational parameters, enhance predictive accuracy. For example, adjusting Gibbs free energy thresholds in reaction simulations aligns outcomes with empirical data .

Q. What structural features of 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile suggest potential biological activity?

- Methodological Answer : The nitrile group and fluorinated pyridine core are bioisosteres for carbonyl and aryl halides, respectively, enabling interactions with enzymes like kinases or proteases. Comparative studies with 3-amino-6-methoxypyridine-2-acetonitrile show that substituent positioning (e.g., fluoro vs. methoxy) modulates binding affinity to bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.